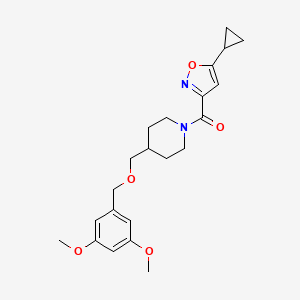

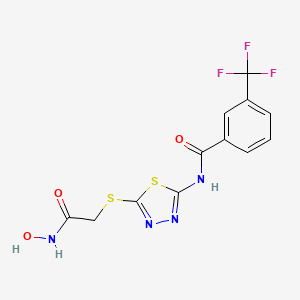

![molecular formula C21H19ClN4O2S B2863945 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide CAS No. 894049-44-6](/img/structure/B2863945.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide” is a compound with the molecular formula C23H17ClN4OS . It belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction conditions typically involve refluxing in a suitable solvent . The structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Chemical Reactions Analysis

Thiazole derivatives have been reported to exhibit high reactivity towards various electrophilic reagents . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 432.9g/mol and an exact mass of 432.0811600 . Its molecular structure was confirmed by 1H-NMR, 13C-NMR, 2D NMR and LC-MS .Aplicaciones Científicas De Investigación

Antioxidant Applications

Thiazolo[3,2-b][1,2,4]triazole derivatives have been identified to exhibit high antioxidant activities . The presence of the thiazolo[3,2-b]triazole moiety in the compound structure could potentially interact with free radicals, preventing oxidative stress and cellular damage. This application is crucial in the study of diseases where oxidative stress is a contributing factor, such as neurodegenerative disorders.

Antimicrobial Activity

Compounds with the thiazolo[3,2-b][1,2,4]triazole scaffold have shown promising antimicrobial properties . The chlorophenyl group attached to the triazole ring may enhance the compound’s ability to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Herbicidal Properties

The herbicidal activity of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored, with some compounds demonstrating the ability to inhibit plant growth . This compound could be studied for its potential use in controlling weed populations in agricultural settings.

Anti-inflammatory Uses

Thiazolo[3,2-b][1,2,4]triazole compounds have been reported to possess anti-inflammatory effects . This suggests that the compound may be useful in the development of new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis.

Antifungal Applications

The structural analogs of this compound have been evaluated for their antifungal activity, particularly against Cryptococcus and Candida species . This indicates that the compound could be used in the research of antifungal agents, which are essential in the treatment of fungal infections.

Antitumor Potential

Thiazolo[3,2-b][1,2,4]triazole derivatives have also shown antitumor activities . The compound could be investigated for its potential to inhibit cancer cell growth, which is a significant area of research in oncology.

Analgesic Effects

Thiazole derivatives are involved in the development of pain therapy drugs . The compound’s ability to act on specific receptors could be harnessed to create new analgesics with potentially fewer side effects than current medications.

Cardiovascular Research

Thiazole compounds have been associated with antithrombotic activity, acting as fibrinogenic receptor antagonists . This compound could be studied for its cardiovascular applications, particularly in the prevention of thrombosis.

Direcciones Futuras

Thiazole derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Future research could focus on the design and structure–activity relationship of bioactive molecules . The anticancer efficacy of similar compounds against breast cancer cell lines has been compared to standard anticancer drugs .

Propiedades

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c1-2-28-18-9-5-15(6-10-18)20(27)23-12-11-17-13-29-21-24-19(25-26(17)21)14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAXNYXVJXQXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

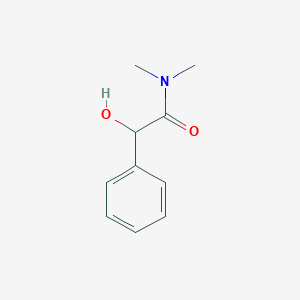

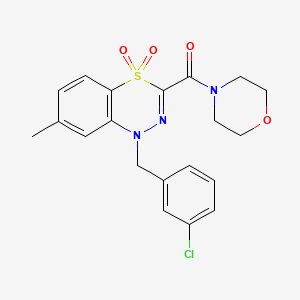

![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)

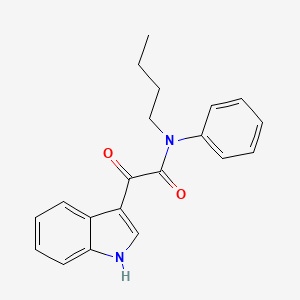

![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)

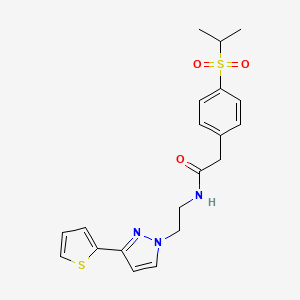

![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2863871.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2863874.png)

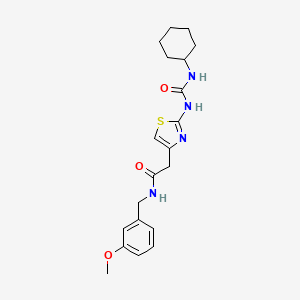

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)

![ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate](/img/structure/B2863876.png)